1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-fluoroaniline and diethyl malonate.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and function. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: This compound shares a similar pyrimidine structure but with different substituents on the phenyl ring.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: Another related compound with a bromine and fluorine substitution pattern.
Uniqueness
1-(2-Bromo-6-fluoro-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms on the phenyl ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrFN2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
AALLMWSMLZIQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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